

Introduction: The Versatility of a Heterocyclic Building Block

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Compound of Interest

Compound Name: **Benzothiophene-3-boronic acid**

Cat. No.: **B151890**

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Benzothiophene-3-boronic acid (CAS No. 113893-08-6) is a specialized organoboron compound that has emerged as a critical building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.^{[1][2]} Its structure, which features a boronic acid group appended to the 3-position of a benzothiophene scaffold, makes it an exceptionally valuable reagent. The benzothiophene moiety itself is a privileged heterocyclic motif found in a wide array of pharmacologically active molecules, exhibiting properties ranging from anticancer to anti-inflammatory activities.^{[3][4][5]}

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of **benzothiophene-3-boronic acid**. It delves into its fundamental physicochemical properties, outlines robust protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions, and details essential best practices for its safe handling and storage.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. **Benzothiophene-3-boronic acid** is typically an off-white to light yellow solid, stable under recommended storage conditions.^[6] Its key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	113893-08-6	[1] [6] [7]
Molecular Formula	C ₈ H ₇ BO ₂ S	[1] [2] [6]
Molecular Weight	178.02 g/mol	[1] [6] [7]
Appearance	Off-white to light yellow solid/powder	[2] [6]
Melting Point	225-230 °C (lit.)	[2] [6]
Boiling Point	390.2 °C at 760 mmHg (Predicted)	[2] [6]
Density	~1.35 g/cm ³ (Predicted)	[2] [6]
pKa	8.29 ± 0.30 (Predicted)	[2]
SMILES	OB(C1=CSC2=CC=CC=C21) O	[7]
InChI Key	QVANIYYVZZLQJP- UHFFFAOYSA-N	

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of **benzothiophene-3-boronic acid** involves a directed lithiation-boration sequence starting from benzo[b]thiophene (also known as thianaphthene). This method offers high regioselectivity, targeting the C-3 position due to the influence of the adjacent sulfur atom.

Causality of Experimental Design

The choice of reagents and conditions is critical for success.

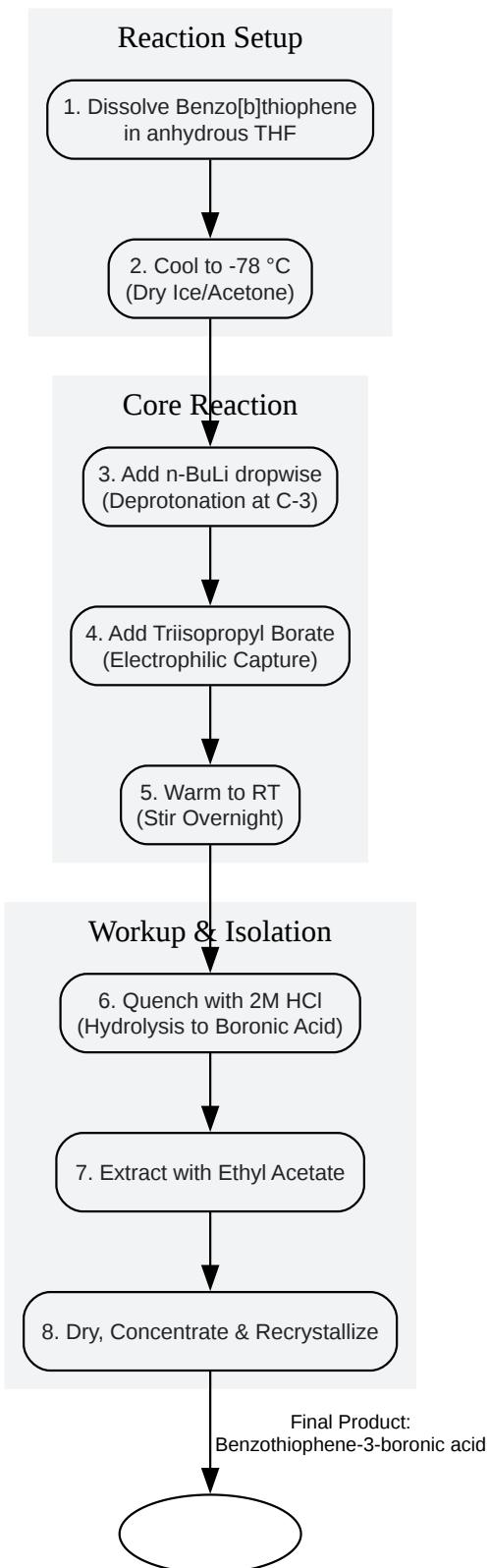
- Anhydrous & Inert Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen. The entire reaction must be conducted in a flame-dried apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and ensure high yields.

- Strong Base: n-Butyllithium is a powerful, non-nucleophilic base used to deprotonate the C-3 position of the benzothiophene ring, which is the most acidic proton after the C-2 position is sterically hindered.
- Electrophilic Boron Source: Triisopropyl borate ($B(O-iPr)_3$) serves as the electrophile. The lithiated benzothiophene acts as a nucleophile, attacking the electron-deficient boron atom. The bulky isopropoxy groups facilitate controlled reaction and are easily hydrolyzed in the subsequent workup step.
- Aqueous Acidic Workup: The addition of an acid (e.g., HCl) is essential to hydrolyze the boronate ester intermediate to the final boronic acid product.

Experimental Protocol: Synthesis of Benzothiophene-3-boronic acid

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzo[b]thiophene (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 1 hour.
- Borylation: To the resulting solution, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Workup and Isolation: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield **benzothiophene-3-boronic acid** as a white or off-white solid.[8]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Benzothiophene-3-boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Benzothiophene-3-boronic acid is predominantly used as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.^[9] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, a cornerstone of modern pharmaceutical and materials synthesis.^{[10][11]} It enables the direct attachment of the benzothiophene core to various aryl or heteroaryl halides, providing a modular route to complex molecular architectures.^{[12][13]}

Causality of the Suzuki-Miyaura Protocol

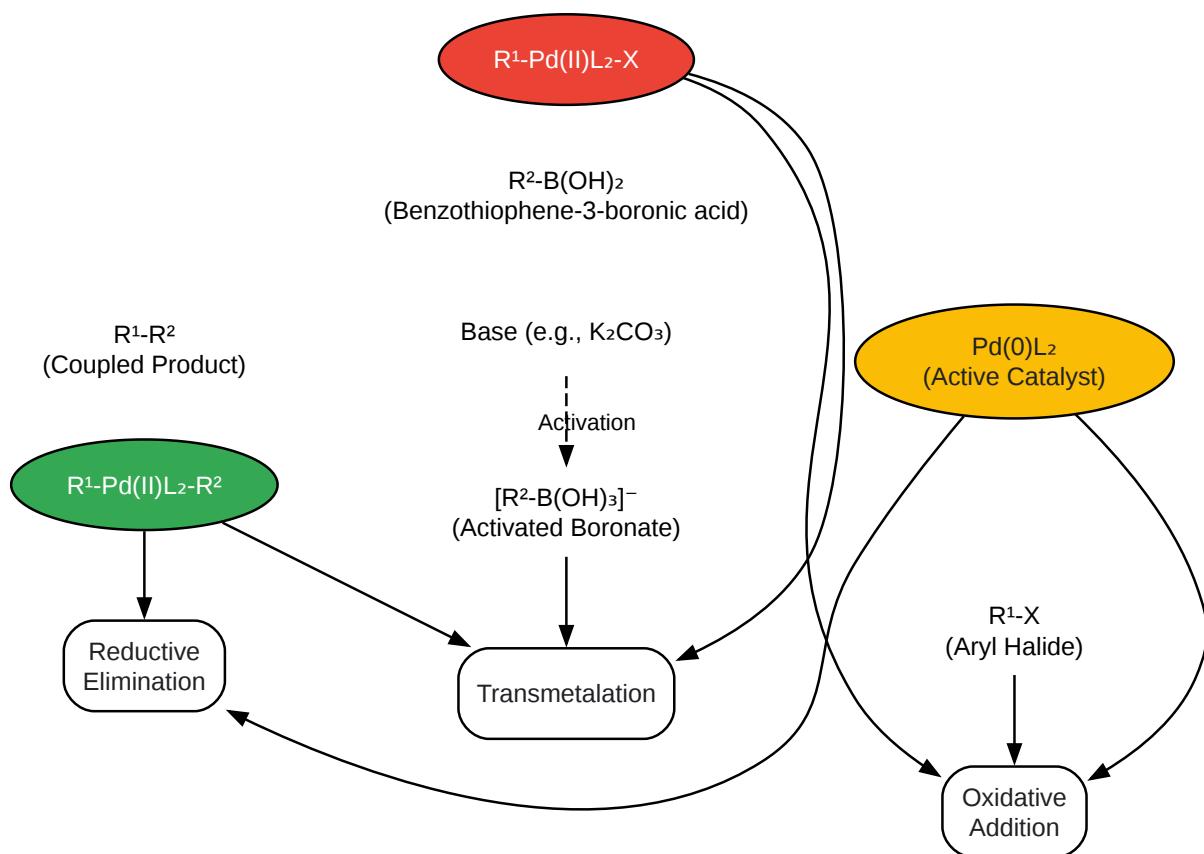
- **Palladium Catalyst:** A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$).^[10]
- **Ligand:** Phosphine ligands (e.g., triphenylphosphine, PPh_3) are crucial. They coordinate to the palladium center, stabilizing it, enhancing its solubility, and modulating its reactivity to facilitate the key steps of the catalytic cycle.^[10]
- **Base:** A base (e.g., potassium carbonate, K_2CO_3) is required for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.^{[9][10]}
- **Solvent System:** A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the organic reagents and catalyst, while water dissolves the inorganic base.^[10]

General Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** To a flame-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 eq.), **benzothiophene-3-boronic acid** (1.2 eq.), and the base (e.g., K_2CO_3 , 2.0 eq.).
- **Catalyst Addition:** In a separate vial, pre-mix the palladium precatalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%) and the phosphine ligand (e.g., PPh_3 , 8 mol%). Add this mixture to the main reaction flask.

- Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane) and degassed water.[10]
- Degassing: Seal the flask and thoroughly degas the mixture, typically by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture with vigorous stirring in a preheated oil bath (typically 90-100 °C) for 12-24 hours.[10]
- Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
- Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using flash column chromatography.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of **benzothiophene-3-boronic acid** is paramount for ensuring laboratory safety and maintaining the compound's integrity.

Hazard Identification

- Classification: **Benzothiophene-3-boronic acid** is classified as a skin and eye irritant.
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.

- P280: Wear protective gloves, eye protection, and face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Handling and Storage Best Practices

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Minimize dust generation during transfer by using appropriate tools like scoops or funnels.[16]
- Storage: Boronic acids are sensitive to moisture and can undergo decomposition or form anhydrides.[15][17][18] Store **benzothiophene-3-boronic acid** in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][7]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15]

Conclusion

Benzothiophene-3-boronic acid stands as a testament to the power of well-designed chemical building blocks. Its robust physicochemical properties and predictable reactivity in the Suzuki-Miyaura coupling make it an indispensable tool for chemists. By enabling the efficient construction of complex molecules centered around the biologically significant benzothiophene core, it continues to be a key reagent in the discovery and development of novel pharmaceuticals and advanced functional materials. Adherence to the synthesis, application, and safety protocols outlined in this guide will empower researchers to leverage the full potential of this versatile compound.

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